molecular formula C27H34N2O5 B12145961 1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12145961
M. Wt: 466.6 g/mol
InChI Key: FFFLMZQJAZLCAZ-WJTDDFOZSA-N
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Description

1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features multiple functional groups, including hydroxyl, dimethylamino, and benzoyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Functional Groups: The hydroxyl, dimethylamino, and benzoyl groups can be introduced through various substitution reactions, often using reagents such as dimethylamine, phenol derivatives, and benzoyl chloride.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often requiring catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The benzoyl group can be reduced to form alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the benzoyl group may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving hydroxyl and amino groups.

    Medicine: Potential therapeutic applications due to its unique functional groups.

    Industry: Use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed study through experimental and computational methods.

Comparison with Similar Compounds

Similar compounds to 1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one may include other pyrrolidine derivatives with similar functional groups. These compounds can be compared based on their chemical reactivity, biological activity, and potential applications. The uniqueness of the compound lies in its specific combination of functional groups, which may confer distinct properties not found in other similar compounds.

Conclusion

1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex and versatile compound with potential applications across various scientific disciplines

Properties

Molecular Formula

C27H34N2O5

Molecular Weight

466.6 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H34N2O5/c1-17(2)16-34-21-11-12-22(18(3)15-21)25(31)23-24(19-7-9-20(30)10-8-19)29(27(33)26(23)32)14-6-13-28(4)5/h7-12,15,17,24,30-31H,6,13-14,16H2,1-5H3/b25-23+

InChI Key

FFFLMZQJAZLCAZ-WJTDDFOZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)O)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)O)O

Origin of Product

United States

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